{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}[4-(ethylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
The compound {5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a furan ring, a piperazine ring, and a phenoxy group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:
Preparation of 2,5-dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2,5-dimethylphenoxyacetic acid: This involves the reaction of 2,5-dimethylphenol with chloroacetic acid in the presence of a base.
Synthesis of 5-[(2,5-dimethylphenoxy)methyl]-2-furyl methanone: This step involves the reaction of 2,5-dimethylphenoxyacetic acid with furfural in the presence of an acid catalyst.
Formation of the final compound: The final step involves the reaction of 5-[(2,5-dimethylphenoxy)methyl]-2-furyl methanone with 4-(ethylsulfonyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
{5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE: can undergo various chemical reactions, including:
Oxidation: The phenoxy and furan rings can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
{5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and piperazine rings may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
{5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE: can be compared with similar compounds such as:
Gemfibrozil: A fibrate hypolipidemic agent with a similar phenoxy group.
2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid: Another compound with a similar phenoxy group but different overall structure.
The uniqueness of {5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE lies in its combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H26N2O5S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-(4-ethylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H26N2O5S/c1-4-28(24,25)22-11-9-21(10-12-22)20(23)18-8-7-17(27-18)14-26-19-13-15(2)5-6-16(19)3/h5-8,13H,4,9-12,14H2,1-3H3 |
InChI Key |
IWRXPVSKKCCDCA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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